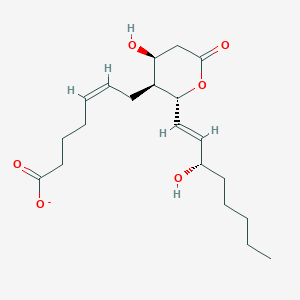

11-dehydro-thromboxane B2(1-)

Description

Contextualization within Thromboxane (B8750289) and Prostanoid Pathways

The biosynthesis of 11-dehydro-TXB2 is intricately linked to the thromboxane and broader prostanoid pathways. Prostanoids are a subclass of eicosanoids that includes prostaglandins, prostacyclins, and thromboxanes. hmdb.ca The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into the intermediate prostaglandin (B15479496) H2 (PGH2). wjgnet.com

From PGH2, the pathway diverges. Thromboxane synthase, an enzyme found predominantly in platelets, converts PGH2 into thromboxane A2 (TXA2). wjgnet.com TXA2 is a potent but extremely unstable molecule with a very short half-life of about 30 seconds in the bloodstream. avma.org It is rapidly hydrolyzed, either enzymatically or non-enzymatically, to the more stable but biologically inactive thromboxane B2 (TXB2). wjgnet.comavma.org

TXB2 then undergoes further metabolism in the body. One of the primary metabolic routes is the conversion of TXB2 to 11-dehydro-TXB2. reactome.org This conversion is catalyzed by the enzyme 11-hydroxythromboxane B2 dehydrogenase. reactome.org This positions 11-dehydro-TXB2 as a downstream product in the thromboxane synthesis cascade, which itself is a critical branch of the larger prostanoid pathway. The entire eicosanoid family, including thromboxanes, functions locally near their site of synthesis through receptor-mediated signaling. hmdb.ca

Significance as a Stable Metabolite of Thromboxane A2

The primary significance of 11-dehydro-TXB2 lies in its stability compared to its precursor, TXA2. ontosight.ai The fleeting existence of TXA2 makes its direct measurement in biological samples practically impossible. ontosight.ai This presents a challenge for researchers and clinicians who need to assess the level of thromboxane production, which is a key indicator of platelet activation and has implications for various cardiovascular diseases. ontosight.airupahealth.com

This is where 11-dehydro-TXB2 becomes invaluable. As a stable, long-lived metabolite, its levels in plasma and urine provide a reliable and quantitative index of in vivo TXA2 formation. ontosight.ainih.gov Measuring urinary 11-dehydro-TXB2 is a common non-invasive method to assess systemic thromboxane production. ontosight.aifrontiersin.org Elevated levels of this metabolite are associated with conditions characterized by increased platelet activation, such as atherosclerosis, myocardial infarction, and stroke. rupahealth.comnih.govnih.gov

The measurement of 11-dehydro-TXB2 is not susceptible to the artifactual generation that can occur with TXB2 during blood sample collection, where platelets can become activated and artificially inflate TXB2 levels. nih.gov This makes 11-dehydro-TXB2 a more accurate and reliable biomarker for assessing baseline thromboxane biosynthesis and the effects of antiplatelet therapies. nih.govwikipedia.org

Detailed Research Findings

Several studies have highlighted the clinical and biological importance of 11-dehydro-TXB2.

| Research Focus | Key Findings |

| Biomarker of Platelet Activation | Measurement of urinary 11-dehydro-TXB2 provides a non-invasive and reliable index of in vivo platelet activation. frontiersin.orgduke.edu |

| Cardiovascular Disease Risk | Elevated levels of 11-dehydro-TXB2 are linked to an increased risk of atherothrombosis and other cardiovascular events. rupahealth.comnih.gov |

| Metabolite Formation | 11-dehydro-TXB2 is a major, long-lived metabolite of TXB2 in human circulation, with a half-life of approximately 45 minutes. nih.gov |

| Enzymatic Conversion | The conversion of TXB2 to 11-dehydro-TXB2 is catalyzed by 11-hydroxythromboxane B2 dehydrogenase. reactome.org |

| Clinical Utility | Monitoring urinary 11-dehydro-TXB2 levels can be used to assess the effectiveness of antiplatelet therapies like aspirin (B1665792). wikipedia.org |

| Pathophysiological Role | Beyond being a biomarker, research suggests 11-dehydro-TXB2 may have its own biological activity, acting as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). nih.govmanchester.ac.uk |

| Comparative Metabolite Levels | In patients with severe atherosclerosis, plasma concentrations of 11-dehydro-TXB2 were significantly higher (5-50 pg/ml) compared to healthy subjects (0.9-1.8 pg/ml). nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C20H31O6- |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoate |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/p-1/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 |

InChI Key |

KJYIVXDPWBUJBQ-UHHGALCXSA-M |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)[O-])O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis, Biotransformation, and Elimination of 11 Dehydro Thromboxane B2

Enzymatic and Non-Enzymatic Conversion Pathways from Thromboxane (B8750289) A2 and Thromboxane B2

The formation of 11-dehydro-TXB2 is a multi-step process involving both enzymatic and non-enzymatic transformations. The initial precursor, TXA2, is a potent but unstable molecule.

Role of the 11-OH Dehydrogenase Pathway

A primary route for the metabolism of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, involves the 11-OH dehydrogenase pathway. In this pathway, the hydroxyl group at the C-11 position of the TXB2 molecule is oxidized. This enzymatic conversion is a key step leading to the formation of 11-dehydro-TXB2. nih.gov This process is part of a broader metabolic cascade that transforms TXB2 into various derivatives. nih.gov Research has identified 11-dehydro-TXB2 as the most abundant urinary metabolite resulting from this specific transformation. nih.gov

Non-Enzymatic Hydrolysis of Thromboxane A2 to Thromboxane B2

The initial and rapid step in the metabolism of the biologically active TXA2 is its non-enzymatic hydrolysis to the more stable, but biologically inactive, TXB2. wjgnet.comontosight.ai This conversion is exceptionally fast, with a half-life of approximately 30 seconds in an aqueous solution. ontosight.aiwikipedia.org This rapid, spontaneous hydrolysis effectively terminates the potent physiological actions of TXA2, such as platelet aggregation and vasoconstriction. ontosight.ai Following this initial non-enzymatic step, TXB2 then becomes the substrate for further enzymatic degradation through pathways like 11-OH dehydrogenation and beta-oxidation, ultimately leading to the formation of 11-dehydro-TXB2 and other metabolites. nih.govnih.gov

Cellular and Tissue Sources of Thromboxane Biosynthesis Impacting 11-Dehydro-Thromboxane B2 Levels: Platelet vs. Non-Platelet Contributions

The primary source of thromboxane A2, and consequently 11-dehydro-TXB2, is activated platelets. wikipedia.orgnih.gov During hemostasis or in pathological conditions like thrombosis, platelets are activated and release TXA2. wikipedia.orgwikipedia.org This platelet-derived TXA2 plays a critical role in amplifying platelet aggregation and causing vasoconstriction. wikipedia.orgnih.gov Therefore, urinary levels of 11-dehydro-TXB2 are widely regarded as a reliable index of in vivo platelet activity. nih.gov

However, platelets are not the exclusive source of thromboxanes. Other cells and tissues can also contribute to the systemic pool of TXA2, influencing the levels of its metabolites. These non-platelet sources include:

Macrophages and Neutrophils: These immune cells can produce TXA2, particularly in inflammatory conditions. nih.govnih.gov

Endothelial Cells: While primarily known for producing the vasodilator prostacyclin, endothelial cells can also synthesize TXA2. nih.govmdpi.com

Kidney and Lung Tissues: These organs have been identified as sites of thromboxane synthesis. nih.gov

In certain clinical settings characterized by inflammation or increased cell turnover, the contribution from these non-platelet sources, potentially involving the COX-2 enzyme, can become significant. wjgnet.comnih.gov This highlights that while platelet activation is the predominant driver of 11-dehydro-TXB2 levels, other cellular activities can also contribute to its systemic concentration. nih.gov

Systemic Clearance and Urinary Excretion Dynamics of 11-Dehydro-Thromboxane B2

Once formed, 11-dehydro-TXB2 circulates in the plasma before being cleared from the body. It has a considerably longer half-life than its precursor, TXA2, with estimates around 45 to 60 minutes in human plasma. caymanchem.comnih.gov This extended half-life makes it a more stable and reliable marker for assessing thromboxane production over time compared to the fleeting presence of TXA2 or even TXB2. nih.gov

The primary route of elimination for 11-dehydro-TXB2 and other thromboxane metabolites is through urinary excretion. wjgnet.comwikipedia.org After being filtered by the kidneys, these metabolites are expelled in the urine. wjgnet.com The measurement of urinary 11-dehydro-TXB2 provides a non-invasive method to quantify systemic thromboxane biosynthesis. nih.govnih.gov

The table below summarizes typical concentration ranges of 11-dehydro-TXB2 found in human plasma and urine, based on available research findings.

| Biological Fluid | Typical Concentration Range | Reference |

| Human Plasma | 0.9 - 4.3 pg/mL | caymanchem.com |

| Human Plasma (Healthy Subjects) | 0.9 - 1.8 pg/mL | nih.gov |

| Human Plasma (Severe Atherosclerosis) | 5 - 50 pg/mL | nih.gov |

| Human Urine | 30 - 70 ng/mmol creatinine (B1669602) | caymanchem.com |

| Human Urine (Healthy Controls, Baseline) | Mean: 3337 pg/mg | wjgnet.com |

| Human Urine (Diabetes Mellitus, Baseline) | Mean: 5656 pg/mg | wjgnet.com |

These values can fluctuate based on physiological and pathological conditions, such as the presence of cardiovascular disease or diabetes. wjgnet.com For instance, patients with severe atherosclerosis or diabetes have been shown to have significantly higher baseline levels of 11-dehydro-TXB2 compared to healthy individuals. wjgnet.comnih.gov

Biological Activities and Receptor Interactions of 11 Dehydro Thromboxane B2

Agonistic Properties at the Chemoattractant Receptor-Homologous Molecule Expressed on TH2 Cells (CRTH2)

Scientific evidence has firmly established 11-dehydro-thromboxane B2 as a full agonist at the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). researchgate.netnih.govmanchester.ac.ukhmdb.ca This receptor is a key player in the orchestration of allergic responses, being prominently expressed on eosinophils, basophils, and T helper 2 (TH2) lymphocytes. researchgate.netnih.govnih.gov The activation of CRTH2 by 11-dehydro-thromboxane B2 suggests its potential to trigger inflammatory responses in settings where prostaglandin (B15479496) D2 (PGD2), the principal CRTH2 ligand, may not be the primary actor. researchgate.netnih.govmanchester.ac.uk

The agonistic action of 11-dehydro-thromboxane B2 on CRTH2 receptors directly translates into the activation of eosinophils and basophils, two critical cell types in the allergic inflammatory cascade. researchgate.netmanchester.ac.ukresearchgate.net Studies have shown that 11-dehydro-thromboxane B2 induces a flow cytometric shape change in both human eosinophils and basophils, a hallmark of cellular activation. researchgate.netnih.gov It accomplishes this with the same efficacy as PGD2, although with a lower potency. researchgate.net

Furthermore, 11-dehydro-thromboxane B2 acts as a chemoattractant, stimulating the directed migration (chemotaxis) of eosinophils. researchgate.netnih.govmanchester.ac.uk This was demonstrated in experiments where eosinophils migrated towards a concentration gradient of 11-dehydro-thromboxane B2. researchgate.net This chemotactic effect is specific to cells expressing the CRTH2 receptor, as evidenced by the induced migration of BaF/3 cells genetically engineered to express human CRTH2, while the original, non-transfected cells did not respond. researchgate.netnih.gov

| Cell Type | Response to 11-Dehydro-Thromboxane B2 | Experimental Assay |

| Eosinophils | Activation (Shape Change), Chemotaxis, Calcium Flux | Flow Cytometry, Micro-Boyden Chamber |

| Basophils | Activation (Shape Change) | Flow Cytometry |

| hCRTH2-transfected BaF/3 cells | Chemotaxis | Chemotaxis Assay |

The activation of CRTH2 by 11-dehydro-thromboxane B2 initiates a cascade of intracellular signaling events. A primary consequence of this activation is the mobilization of calcium from intracellular stores, leading to a measurable flux in eosinophils. researchgate.netnih.gov This calcium signaling is a critical component of cellular activation and chemotaxis. The response can be desensitized by prior stimulation with PGD2, further confirming that both molecules act through the same receptor. researchgate.netnih.gov

The signaling pathway involves the enzyme phospholipase C (PLC). researchgate.netnih.gov Inhibition of PLC with the compound U73,122 was found to attenuate the shape change induced by both 11-dehydro-thromboxane B2 and PGD2. researchgate.netnih.gov This indicates that CRTH2 activation by 11-dehydro-thromboxane B2 is coupled to the PLC pathway, which is consistent with Gq protein-coupled receptor signaling. researchgate.netfrontiersin.org Interestingly, the cellular responses to 11-dehydro-thromboxane B2 were found to be insensitive to pertussis toxin, suggesting that Gi proteins, another major class of G-proteins, are not involved in this specific signaling pathway. researchgate.netnih.gov Further signaling events downstream of CRTH2 activation include the activation of phosphatidylinositol 3-kinase and p38 mitogen-activated kinase. dovepress.com

Interactions with Thromboxane (B8750289) Prostanoid (TP) Receptors and Related Signaling Pathways

While 11-dehydro-thromboxane B2 is a metabolite of Thromboxane A2, a potent TP receptor agonist, its own interactions with TP receptors appear to be minimal in the context of eosinophil and basophil activation. researchgate.netmanchester.ac.uk Studies using specific receptor antagonists have clarified this distinction. The shape change response in eosinophils and basophils induced by 11-dehydro-thromboxane B2 was effectively blocked by ramatroban, a known antagonist of both TP and CRTH2 receptors. researchgate.netnih.govfrontiersin.org However, a selective TP receptor antagonist, SQ29,548, had no effect on the activation induced by 11-dehydro-thromboxane B2. researchgate.netnih.govmanchester.ac.uk This strongly indicates that the observed pro-inflammatory effects on these specific immune cells are mediated through CRTH2, not the TP receptor. researchgate.netnih.gov Although some literature describes 11-dehydro-thromboxane B2 as a weak agonist for the DP2 receptor (an alternative name for CRTH2), the primary evidence points to it being a full agonist in eosinophils and basophils. researchgate.netnih.gov

Comparative Analysis of Biological Actions with Thromboxane A2 and Thromboxane B2

A comparative analysis highlights the unique biological profile of 11-dehydro-thromboxane B2 relative to its metabolic relatives, Thromboxane A2 (TXA2) and Thromboxane B2 (TXB2).

Unlike 11-dehydro-thromboxane B2, both the stable TXA2 analogue U46,619 and TXB2 itself were found to be ineffective at activating eosinophils and basophils. researchgate.netmanchester.ac.ukresearchgate.net This demonstrates a clear divergence in their cellular targets and inflammatory functions.

A cardinal function of TXA2 is the induction of platelet aggregation, a critical step in hemostasis and thrombosis. wikipedia.org In stark contrast, 11-dehydro-thromboxane B2 does not induce, nor does it inhibit, platelet aggregation. researchgate.netnih.govmanchester.ac.uk This fundamental difference underscores their distinct physiological roles.

Thromboxane B2 is the chemically stable but biologically inactive hydration product of the extremely unstable TXA2. wikipedia.orgnih.gov Its presence is often used as an indicator of TXA2 synthesis, but it does not possess significant biological activity itself. rndsystems.com 11-dehydro-thromboxane B2, on the other hand, is a major, longer-lived enzymatic metabolite of TXB2. nih.govnih.gov Due to its stability, its levels in plasma and urine serve as a reliable quantitative index of in vivo TXA2 production, making it a crucial biomarker in clinical settings for monitoring platelet activation. nih.govnih.govontosight.aiwikipedia.org

| Compound | Eosinophil/Basophil Activation | Platelet Aggregation | Primary Receptor Interaction (in Eosinophils) | Biological Role |

| 11-Dehydro-Thromboxane B2 | Yes | No | CRTH2 | Pro-inflammatory mediator, stable marker of TXA2 production |

| Thromboxane A2 (TXA2) | No (via analogue) | Yes | TP Receptor | Prothrombotic, vasoconstrictor |

| Thromboxane B2 (TXB2) | No | No | None | Inactive metabolite of TXA2 |

Analytical Methodologies for 11 Dehydro Thromboxane B2 Quantification in Biological Matrices

Chromatographic-Mass Spectrometric Techniques for High-Precision Measurement

Chromatography coupled with mass spectrometry stands as the gold standard for the accurate and sensitive quantification of 11-dehydro-TXB2, offering high specificity and minimizing interference from other compounds in complex biological samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Advancements

Gas chromatography-mass spectrometry (GC-MS) is a well-established and reliable method for the quantification of 11-dehydro-TXB2. nih.govnih.gov This technique often involves extensive sample work-up procedures to ensure the purity of the analyte before analysis. nih.gov Despite being sometimes time-consuming, GC-MS provides highly reliable data. nih.govnih.gov

Advancements in GC-MS methodology have focused on improving efficiency and reducing the impact of co-eluting impurities. nih.gov Modified extraction and chromatographic methods have been developed to shorten the assay time significantly. nih.gov Furthermore, the use of tandem mass spectrometry (GC-MS/MS) enhances selectivity, facilitating simpler sample purification compared to single quadrupole mass spectrometry. nih.gov For instance, a stable isotope dilution method using GC-tandem mass spectrometry with negative chemical ionization has been validated for the rapid quantification of 11-dehydro-TXB2 in urine. nih.gov This method demonstrated an interassay coefficient of variation of just 1.3%. nih.gov

Derivatization is a key step in GC-MS analysis of 11-dehydro-TXB2. The pentafluorobenzyl ester trimethylsilyl (B98337) ether derivative is commonly formed for analysis. researchgate.net One improved method involves the late introduction of the pentafluorobenzyl moiety at the C11 position, which offers advantages during both the cleanup stage and the GC/MS analysis itself. nih.gov Researchers have also developed rapid methods for the common purification, derivatization, and GC/MS determination of multiple prostanoids, including 11-dehydro-thromboxane B2, from a single urine sample. acs.org

Table 1: Performance Characteristics of Selected GC-MS Methods for 11-dehydro-TXB2 Quantification

| Parameter | Value | Reference |

| Precision | +/- 7% | nih.gov |

| Accuracy | 90% | nih.gov |

| Lower Limit of Sensitivity (Urine) | ~20 pg/mg creatinine (B1669602) | nih.gov |

| Interassay Coefficient of Variation (GC-MS/MS) | 1.3% | nih.gov |

| Recovery (Urine) | 84.6 +/- 2.5% | nih.gov |

| Overall Recovery (Urine, with column chromatography) | 80% | nih.gov |

| Detection Limit (Urine) | 10 pg/ml | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary and Plasma Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a simple, selective, and sensitive method for determining 11-dehydro-TXB2 levels in both urine and plasma. researchgate.netnih.gov This technique offers the advantage of simultaneous measurement of multiple analytes, such as 8-iso-PGF2α and 11-dehydro-TXB2, which can provide a more comprehensive picture of disease states. researchgate.net

For urinary analysis, a common approach involves solid-phase extraction (SPE) to isolate 11-dehydro-TXB2 and its deuterium-labeled internal standard. researchgate.netnih.gov The compounds are then analyzed using LC-MS/MS in the selected reaction monitoring (SRM) mode. researchgate.netnih.gov A typical transition monitored for 11-dehydro-TXB2 is from m/z 367 to m/z 161. researchgate.netnih.gov This method has shown good linear response over a range of 50 pg to 10 ng per tube, and the results correlate well with those obtained by GC-MS. nih.gov

In plasma, LC-MS/MS provides a sensitive and accurate means of quantification, which is critical given the low physiological concentrations. researchgate.net The development of LC-MS/MS methods has been crucial for studying thromboxane (B8750289) biosynthesis in various clinical contexts. researchgate.net

Table 2: Key Parameters of an LC-MS/MS Method for Urinary 11-dehydro-TXB2

| Parameter | Details | Reference |

| Sample Preparation | Simple solid-phase extraction (SPE) | researchgate.netnih.gov |

| Internal Standard | Deuterium-labeled 11-dehydro-TXB2 | nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Monitored Transitions | m/z 367 -> m/z 161 (11-dehydro-TXB2) | nih.gov |

| m/z 371 -> m/z 165 (Internal Standard) | nih.gov | |

| Linear Range | 50 pg - 10 ng per tube | nih.gov |

| Mean Healthy Adult Urine Concentration | 635 +/- 427 pg/mg creatinine | nih.gov |

Immunoassay-Based Methods for Screening and High-Throughput Studies

Immunoassays, including enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), offer a less expensive and simpler alternative to mass spectrometric methods for the quantification of 11-dehydro-TXB2. nih.gov These methods are particularly well-suited for screening large numbers of samples and for high-throughput studies. abnova.com.twmybiosource.comcaymanchem.com

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

ELISA kits for 11-dehydro-TXB2 are competitive immunoassays that can be used for its quantification in various matrices, including tissue culture media, urine, plasma, and serum. abnova.com.twcaymanchem.comassaygenie.com These assays typically have a good detection range and sensitivity. abnova.com.twcaymanchem.com For instance, one commercially available kit has a calibration range of 9.8 to 10,000 pg/mL and a limit of detection of 4.31 pg/mL. abnova.com.tw Another has a range of 15.6-2,000 pg/ml and a sensitivity of approximately 34 pg/ml. caymanchem.com

The specificity of the antibody used in an ELISA is critical. Some assays utilize a monoclonal antibody that recognizes the acyclic form of 11-dehydro-TXB2, particularly in a basic pH range. nih.gov The validity of ELISA methods has been confirmed through strong correlations with radioimmunoassays and GC-MS. nih.govnih.govphysiology.org An improved immunoassay procedure involving a one-step solid-phase extraction followed by the ELISA showed excellent agreement with GC-MS results (r² = 0.94). nih.gov

However, it is important to be aware of potential cross-reactivity. Studies have shown that some monoclonal antibody-based ELISAs can exhibit significant cross-reactivity with other thromboxane metabolites, such as 11-dehydro-2,3-dinor-TXB2, which can lead to higher measured concentrations compared to more specific methods like polyclonal antibody-based ELISAs or LC-MS/MS. nih.gov

Table 3: Comparison of Two Commercial 11-dehydro-TXB2 ELISA Kits

| Feature | Kit A | Kit B | Reference |

| Assay Type | Quantitative Competitive Immunoassay | Quantitative Competitive Assay | abnova.com.twcaymanchem.com |

| Suitable Samples | Tissue Culture Media, Urine | Plasma, Serum, Urine, other matrices | abnova.com.twcaymanchem.com |

| Calibration Range | 9.8 to 10,000 pg/mL | 15.6-2,000 pg/ml | abnova.com.twcaymanchem.com |

| Limit of Detection | 4.31 pg/mL | 16 pg/ml | abnova.com.twcaymanchem.com |

| Sensitivity (80% B/B₀) | Not specified | ~34 pg/ml | caymanchem.com |

| Cross-Reactivity (Thromboxane B2) | Not specified | 0.08% | caymanchem.com |

Radioimmunoassay (RIA) Development and Applications

Radioimmunoassay (RIA) was one of the earlier methods developed for the quantification of 11-dehydro-TXB2 in plasma and urine. nih.gov These assays can be highly sensitive, with the ability to detect concentrations as low as 1 pg/ml. nih.gov A key aspect of RIA development is the high specificity of the antibody for the open ring structure and the omega side-chain of the 11-dehydro-TXB2 molecule. nih.gov

The validity of RIA has been established by its ability to detect changes in plasma concentrations and urinary excretion of 11-dehydro-TXB2 following stimulated increases in thromboxane B2 secretion. nih.gov Furthermore, RIAs have been used to validate the results obtained from ELISA methods, showing good correlation between the two techniques. physiology.orgnih.gov

Sample Preparation and Stability Considerations for Reliable Measurement

Reliable quantification of 11-dehydro-TXB2 is highly dependent on proper sample preparation and handling to ensure the stability of the analyte. nih.gov Efficient sample purification is necessary, especially in complex matrices like urine, which contains a large amount of interfering material. nih.govresearchgate.net

For chromatographic methods, sample preparation often involves solid-phase extraction (SPE). researchgate.netnih.gov A simple one-step SPE using specific columns can achieve high recovery rates, around 83%. nih.gov For GC-MS, purification may also involve thin-layer chromatography (TLC). nih.govnih.govpnas.orgmdpi.com

The chemical stability of 11-dehydro-TXB2 is a critical consideration. It exists in two forms, an open ring form and a lactone form, which are in a pH-dependent equilibrium. nih.govresearchgate.net For immunoassays, it is often beneficial to maintain the compound in its open ring form by handling samples at a basic pH (e.g., pH 8.6) to improve sensitivity and reproducibility. nih.gov For GC-MS analysis, the sample is sometimes treated to quantitatively convert both forms into the lactone form before derivatization. nih.gov

For storage, it is recommended that samples be assayed immediately after collection or stored at -80°C to prevent degradation. assaygenie.comcaymanchem.com If serum separator tubes are not used, allowing samples to clot overnight at 2-8°C is an option before centrifugation and storage. assaygenie.com When using plasma, it should be collected using EDTA or heparin as an anticoagulant and centrifuged at 4°C within 30 minutes of collection. assaygenie.com

Method Validation and Comparative Analyses Across Different Analytical Techniques

The accurate quantification of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) in biological matrices is critically dependent on the rigorous validation of the analytical methods employed. Method validation ensures the reliability of experimental data by assessing key performance parameters such as linearity, accuracy, precision, and the limits of detection and quantification. woah.org Comparative analyses between different techniques are also crucial for understanding their respective strengths, weaknesses, and potential for cross-reactivity or interference, which can significantly impact clinical and research findings. nih.gov

Validation of Mass Spectrometry-Based Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for the quantification of eicosanoids due to their high specificity and sensitivity. avma.orgresearchgate.net Several studies have reported detailed validation data for these methods.

A modified GC-MS assay demonstrated a precision of +/- 7% and an accuracy of 90%, with a lower limit of sensitivity in urine of approximately 20 pg/mg creatinine. nih.gov Another fully validated stable isotope dilution method using GC/MS/MS reported an interassay coefficient of variation (a measure of precision) of just 1.3%. nih.gov The accuracy of this method, assessed by relative recovery of a synthetic standard added to urine, was 84.6 +/- 2.5%, and the method showed excellent linearity with a correlation coefficient (R) of 0.9963. nih.gov

LC-MS/MS methods have also been thoroughly validated. One such assay for quantifying 11-dehydro-TXB2 in human urine established a linear range of 25.0 to 2500 pg/mL. celerion.com This method demonstrated high recovery of the analyte (91.0–96.0%) and excellent precision and accuracy. celerion.com Another LC-MS/MS method showed a good linear response over a range of 50 pg to 10 ng. nih.gov Importantly, the values obtained by this LC-MS/MS method corresponded closely to those determined by GC-MS, indicating strong agreement between the two mass spectrometry techniques. nih.gov A highly sensitive LC-MS/MS method reported a limit of detection (LOD) of 0.38 pg/µL and a limit of quantification (LOQ) of 0.50 pg/µL for 11-dehydro-TXB2, with both inter- and intra-day imprecision being less than 5%. researchgate.net

| Recovery | Not specified | 91.0-96.0% celerion.com |

Validation of Immunoassays

Enzyme-linked immunosorbent assays (ELISA) are widely used for quantifying 11-dehydro-TXB2 due to their suitability for high-throughput analysis. avalonhcs.comjpp.krakow.pl Validation of these kits is essential. For one commercial ELISA kit, validation data showed repeatability (as %CV) between 5-8% and within-laboratory precision between 7-14%. fda.gov The detection range for this assay was established at 300-4000 pg/ml. fda.gov Another study using a commercial ELISA in canine urine reported a mean interassay coefficient of variation of 14.38%. avma.org

Comparative Analyses: Immunoassays vs. Mass Spectrometry

Direct comparisons between different analytical techniques, especially between immunoassays and mass spectrometry, have revealed critical differences in performance. A pivotal study compared a first-generation polyclonal antibody-based ELISA, a second-generation monoclonal antibody-based ELISA, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov

The study found that the results from the first-generation (polyclonal) ELISA did not differ significantly from those obtained by UPLC-MS/MS, with a regression slope close to unity (1.08), indicating high accuracy relative to the gold standard. nih.gov In stark contrast, the second-generation (monoclonal) ELISA yielded median 11-dehydro-TXB2 levels that were more than double those measured by the polyclonal ELISA (856 vs. 399 pg/mg creatinine). nih.gov

Further investigation revealed that this discrepancy was due to significant cross-reactivity of the monoclonal antibody with another thromboxane metabolite, 11-dehydro-2,3-dinor-TXB2. nih.gov The polyclonal antibody did not exhibit this interference. nih.gov This cross-reactivity in the second-generation assay was found to reduce its accuracy and, consequently, its clinical utility, as its results failed to correlate with clinical outcomes in the way the first-generation assay and UPLC-MS/MS did. nih.gov This finding underscores the paramount importance of antibody specificity in immunoassay-based quantification and highlights how interference from related metabolites can confound results.

Table 2: Comparative Analysis of ELISA Platforms vs. UPLC-MS/MS

| Analytical Method | Median 11-dehydro-TXB2 Level (pg/mg creatinine) | Correlation with UPLC-MS/MS | Key Finding |

|---|---|---|---|

| 1st-Gen Polyclonal ELISA | 399 nih.gov | High (Slope = 1.08, P = 0.21) nih.gov | Accurate, not confounded by major metabolite interference. nih.gov |

| 2nd-Gen Monoclonal ELISA | 856 nih.gov | Poor nih.gov | Inaccurate due to significant cross-reactivity with 11-dehydro-2,3-dinor-TXB2. nih.gov |

| UPLC-MS/MS | Similar to Polyclonal ELISA nih.gov | Gold Standard Reference nih.gov | Highly specific and accurate. nih.gov |

Research Applications of 11 Dehydro Thromboxane B2 As a Biomarker

Assessment of In Vivo Thromboxane (B8750289) A2 Biosynthesis and Platelet Activity

The measurement of urinary 11-dehydro-thromboxane B2 serves as a reliable method for assessing the in vivo biosynthesis of its parent compound, thromboxane A2 (TXA2). ahajournals.orgfrontiersin.org TXA2 itself is highly unstable, with a plasma half-life of about 30 seconds, making direct measurement impractical. ahajournals.org It is rapidly converted to the inactive but stable thromboxane B2 (TXB2), which is then metabolized to 11-dehydro-TXB2 and other byproducts before being excreted in the urine. ahajournals.orgavma.org This makes urinary 11-dehydro-TXB2 a quantitative index of systemic TXA2 production. wikipedia.orgcaymanchem.com

Elevated levels of urinary 11-dehydro-TXB2 are considered a sensitive indicator of increased platelet activation. rupahealth.comlabcorp.com This is because platelets are the primary source of TXA2 in response to stimuli that lead to blood clotting. frontiersin.orgrupahealth.com Consequently, conditions associated with heightened platelet activity and turnover, such as cardiovascular diseases, peripheral vascular disease, and cerebrovascular disease, often present with increased urinary 11-dehydro-TXB2 levels. avma.orgrupahealth.comlabcorp.com Research has shown that this biomarker can be more sensitive in detecting platelet activation in patients with diffuse atherosclerotic disease compared to other platelet-specific proteins. walkinlab.com

Furthermore, studies have documented transient increases in the excretion of 11-dehydro-TXB2 in patients experiencing acute coronary syndromes, suggesting repeated episodes of platelet activation. frontiersin.org Similarly, enhanced excretion has been observed in patients with acute ischemic stroke. frontiersin.org This highlights the utility of 11-dehydro-TXB2 in reflecting the dynamic nature of platelet activity in various pathological states.

Monitoring Cyclooxygenase-1 Inhibition Efficacy in Experimental Models

Urinary 11-dehydro-thromboxane B2 is a valuable tool for monitoring the efficacy of cyclooxygenase-1 (COX-1) inhibition, particularly by aspirin (B1665792), in experimental settings. avalonhcs.comquestdiagnostics.com Aspirin's primary antithrombotic effect is achieved through the irreversible inhibition of the COX-1 enzyme in platelets, which in turn blocks the synthesis of thromboxane A2. avalonhcs.comahajournals.org Consequently, effective aspirin therapy should lead to a significant reduction in urinary 11-dehydro-TXB2 levels. labcorp.comwalkinlab.com

The measurement of this metabolite provides a non-invasive means to assess an individual's response to aspirin. questdiagnostics.com In patients who are responsive to aspirin and on an adequate dose, urinary 11-dehydro-TXB2 levels are expected to be suppressed below a predetermined cutoff value. labcorp.com For instance, one established cutoff for aspirin effect is ≤1500 pg/mg creatinine (B1669602). avalonhcs.com

Research studies have demonstrated a dose-dependent effect of aspirin on urinary 11-dehydro-TXB2 levels. For example, a study on post-stroke patients showed that increasing aspirin doses led to significant decreases in the metabolite's excretion. ahajournals.org Another study in healthy dogs found that a higher single dose of aspirin significantly decreased urinary 11-dehydro-TXB2 concentrations, whereas a lower daily dose for seven days did not produce a significant reduction. avma.org These findings underscore the utility of 11-dehydro-TXB2 in evaluating the pharmacodynamic effects of different aspirin regimens.

It is important to note that while platelets are the main source of COX-1-derived TXA2, a portion (approximately 30%) can originate from extra-platelet sources like monocytes and macrophages, which can regenerate functional COX-1. labcorp.comnih.gov This can sometimes lead to an underestimation of the degree of aspirin's effect on platelet COX-1. labcorp.com

Investigating Mechanisms of "Aspirin Resistance" Phenotypes

The phenomenon of "aspirin resistance," where aspirin fails to produce its expected antiplatelet effect, is a significant area of clinical research, and urinary 11-dehydro-thromboxane B2 is a key biomarker in these investigations. rupahealth.comahajournals.orgultalabtests.com High levels of urinary 11-dehydro-TXB2 in a patient taking aspirin can indicate incomplete suppression of thromboxane generation, a hallmark of aspirin resistance. ahajournals.orghealthmatters.io

Research has explored several potential mechanisms for this phenotype. One possibility is that the usual dose of aspirin is insufficient to completely inhibit thromboxane production. ahajournals.org Another contributing factor is the synthesis of thromboxane A2 from sources other than platelets, such as inflammatory cells, which may be less sensitive to low-dose aspirin. nih.govuscjournal.com

Studies have shown that patients with persistently high levels of urinary 11-dehydro-TXB2 despite aspirin therapy are at an increased risk for adverse cardiovascular events. ahajournals.org One study found that individuals in the highest quartile of urinary 11-dehydro-TXB2 concentrations had a significantly greater risk of myocardial infarction and cardiovascular death compared to those in the lowest quartile. ahajournals.org

Different laboratory tests for assessing aspirin resistance can yield varying results. A study comparing multiple platelet function tests found that the prevalence of aspirin resistance in patients with stable coronary artery disease was 22.9% when measured by urinary 11-dehydro-thromboxane B2 concentrations, compared to 6.7% with another method. avalonhcs.comsouthcarolinablues.com This highlights the complexity of defining and identifying aspirin resistance.

The data below summarizes findings from a study on aspirin response in different patient populations, illustrating the percentage of individuals classified as poor responders based on urinary 11-dehydro-TXB2 levels.

| Patient Group | Percentage of Aspirin Poor Responders (Urinary 11-dehydro-TXB2 > 1500 pg/mg) |

| Healthy Controls | 8.4% |

| Patients with Diabetes Mellitus | 14.8% |

| Patients with Acute Coronary Syndrome | 28.7% |

Data sourced from a review on platelet thromboxane and aspirin response. wjgnet.comnih.gov

These findings suggest that patients with underlying conditions like diabetes and acute coronary syndrome may have a higher prevalence of aspirin resistance, as indicated by elevated urinary 11-dehydro-TXB2 levels.

Predictive Research Applications for Pathophysiological Risk Stratification

Urinary 11-dehydro-thromboxane B2 has demonstrated significant potential as a predictive biomarker for risk stratification in various pathophysiological conditions, particularly cardiovascular diseases. ahajournals.orgrupahealth.com Elevated levels of this metabolite have been associated with an increased risk of major adverse cardiovascular events (MACE). ahajournals.orgbham.ac.uk

A prospective cohort study of stable coronary artery disease patients on aspirin found that higher baseline urinary 11-dehydro-TXB2 levels were associated with increased all-cause mortality. nih.gov The study identified an optimal cut-point of 1597.8 pg/mg for predicting mortality over a five-year period. nih.gov

Similarly, in patients with acute myocardial infarction (AMI), baseline urinary 11-dehydro-TXB2 levels were significantly higher in those who experienced MACE within one year. ahajournals.orgnih.gov In a multivariate analysis, 11-dehydro-TXB2 was identified as one of the best predictors of 1-year cumulative MACE. ahajournals.orgnih.gov Furthermore, baseline levels of the metabolite were inversely correlated with left ventricular ejection fraction, a key indicator of heart function, both at the time of the AMI and one year later. ahajournals.orgnih.gov

The table below presents findings from a study on AMI patients, showing the association between baseline 11-dehydro-TXB2 levels and the occurrence of MACE.

| Outcome at 1-Year Follow-up | Median Baseline Log-transformed 11-dehydro-TXB2 (pg/mg creatinine) |

| MACE (n=60) | 7.73 |

| No MACE (n=119) | 7.28 |

Data from the LTIMI study on acute myocardial infarction outcomes. ahajournals.org

Research has also indicated that in aspirin-treated patients at high risk for cardiovascular events, persistently elevated thromboxane generation, as measured by urinary 11-dehydro-TXB2, predicts the future risk of a composite outcome of myocardial infarction, stroke, or cardiovascular death. ahajournals.org These findings suggest that measuring urinary 11-dehydro-TXB2 can help identify high-risk individuals who may benefit from more aggressive or alternative antiplatelet therapies. ahajournals.org

Mechanistic Research on 11 Dehydro Thromboxane B2 in Pathophysiological Processes

Cardiovascular System Research: Mechanistic Associations and Contributions

11-Dehydro-thromboxane B2, a stable metabolite of thromboxane (B8750289) A2, serves as a reliable biomarker for in vivo thromboxane A2 production. ahajournals.orgjapsonline.com Its levels are often elevated in various atherothrombotic cardiovascular diseases, providing valuable prognostic information. japsonline.comnih.gov

Role in Platelet Hyperactivity and Atherothrombosis Mechanisms

Platelet activation is a key factor in the development of atherogenesis and atherothrombosis. nih.gov 11-dehydro-thromboxane B2 is a urinary biomarker that reflects platelet activation and, consequently, the risk of clot formation which can lead to atherogenesis, myocardial infarction, and other cardiovascular events. rupahealth.com Thromboxane A2, the parent compound of 11-dehydro-thromboxane B2, is a potent activator of platelets and is primarily produced by platelets in response to blood vessel injury or inflammation. rupahealth.com

In patients with type 2 diabetes mellitus, a condition associated with platelet hyperreactivity, the urinary excretion of 11-dehydro-thromboxane B2 is significantly higher than in healthy individuals. nih.govimrpress.com This increased production of thromboxane is linked to the heightened platelet activity observed in these patients. nih.gov Furthermore, studies have shown that even with low-dose aspirin (B1665792) therapy, which aims to inhibit thromboxane production, some individuals still exhibit incomplete suppression of urinary 11-dehydro-thromboxane B2 levels. This incomplete suppression is a predictor of future vascular events and mortality in high-risk patients. nih.gov

The table below summarizes findings on the association between 11-dehydro-thromboxane B2 and platelet-driven atherothrombosis:

| Population | Key Findings | Reference |

| Patients with Type 2 Diabetes | Significantly higher urinary excretion of 11-dehydro-thromboxane B2 compared to healthy controls, indicating increased platelet thromboxane production. | nih.gov |

| High-risk patients on aspirin | Incomplete suppression of urinary 11-dehydro-thromboxane B2 predicts future vascular events and death. | nih.gov |

| Patients with Acute Coronary Syndrome | Baseline 11-dehydro-thromboxane B2 levels are significantly higher compared to healthy individuals, consistent with heightened platelet hyperactivity. | wjgnet.com |

Associations with Ischemic Stroke Pathophysiology

Research indicates a connection between elevated 11-dehydro-thromboxane B2 levels and the pathophysiology of ischemic stroke. nih.govmdpi.com Studies have detected episodes of increased thromboxane biosynthesis, suppressible by aspirin, in the early stages of acute ischemic stroke. nih.gov This suggests that platelet activation plays a role in the acute phase of stroke.

In a study of patients with acute cerebral ischemia, which included both transient ischemic attacks (TIA) and ischemic strokes, urinary excretion of 11-dehydro-thromboxane B2 was measured. nih.gov While episodes of enhanced thromboxane biosynthesis were not frequently detected in TIA patients, they were observed in a significant portion of ischemic stroke patients. nih.gov Another study found that episodes of platelet activation occur repeatedly within the first 48 hours after the onset of an acute ischemic stroke. ahajournals.org

The following table presents data on urinary 11-dehydro-thromboxane B2 levels in patients with acute cerebral ischemia:

| Patient Group | Range of 11-dehydro-thromboxane B2 Excretion (pmol/mmol creatinine) | Percentage Exceeding Control Levels | Reference |

| Transient Ischemic Attack (n=14) | 39 - 478 | 29% | nih.gov |

| Ischemic Stroke (n=37) | 23 - 5,916 | 51% | nih.gov |

It is important to note that the level and dynamics of 11-dehydro-thromboxane B2 excretion were not found to be related to the neurological symptoms or the type or site of cerebral ischemia. eur.nl

Contributions to Myocardial Infarction and Acute Coronary Syndromes

Elevated levels of 11-dehydro-thromboxane B2 have been identified as a predictive biomarker for major adverse cardiovascular events (MACE) in patients with high cardiac risk, including those with acute myocardial infarction (AMI) and acute coronary syndromes (ACS). ahajournals.orgjapsonline.comjapsonline.com Acute coronary syndrome is often triggered by the rupture of coronary atherosclerosis, leading to platelet activation, aggregation, and thrombosis. japsonline.comjapsonline.com

In a prospective observational study of patients with AMI, urinary 11-dehydro-thromboxane B2 levels were significantly higher on admission compared to one-month and one-year follow-ups. nih.gov Furthermore, baseline levels were higher in patients who experienced MACE during the one-year follow-up. nih.gov A multivariate analysis identified 11-dehydro-thromboxane B2 as one of the best predictors of one-year cumulative MACEs. ahajournals.orgnih.gov

A study investigating gender-specific differences found that while baseline 11-dehydro-thromboxane B2 concentrations were higher in females with ACS after percutaneous transluminal coronary angioplasty, the incidence of MACE was not significantly different between genders even with high dh-TxB2 levels. japsonline.com

The table below details the findings from a study on 11-dehydro-thromboxane B2 in AMI patients:

| Parameter | MACE Group (n=60) Median (IQR) | No MACE Group (n=119) Median (IQR) | p-value | Reference |

| Baseline 11-dehydro-TXB2 (log-transformed, pg/mg creatinine) | 7.73 (7.07-8.60) | 7.28 (6.68-7.79) | 0.002 | nih.gov |

Baseline 11-dehydro-thromboxane B2 levels also showed a negative correlation with left ventricular ejection fraction both on admission and at one-year follow-up, indicating that higher levels are associated with poorer heart function. ahajournals.orgnih.gov

Involvement in Peripheral Arterial Occlusive Disease Progression

Studies have investigated the role of 11-dehydro-thromboxane B2 in patients with peripheral arterial occlusive disease (PAOD), a condition characterized by atherosclerosis in the arteries of the limbs. jpp.krakow.plnih.govjpp.krakow.pl In patients with PAOD undergoing percutaneous transluminal angioplasty (PTA), a procedure to open blocked arteries, a significant increase in urinary 11-dehydro-thromboxane B2 levels was observed immediately following the procedure. jpp.krakow.pljpp.krakow.pl This suggests that the procedure itself can trigger platelet activation.

Furthermore, a study found that preoperative levels of 11-dehydro-thromboxane B2 correlated with the combined endpoints of death, myocardial infarction, and stroke during a 12-month follow-up period. jpp.krakow.plnih.gov This indicates that higher baseline thromboxane production is a risk factor for adverse outcomes in PAOD patients.

The following table presents the mean urinary 11-dehydro-thromboxane B2 levels in PAOD patients before and after PTA:

| Time Point | Mean 11-dehydro-TXB2 (pg/mg creatinine (B1669602) ± SD) | p-value (vs. Before PTA) | Reference |

| Before PTA (T0) | 1524.4 ± 1411.1 | - | jpp.krakow.plnih.gov |

| Immediately After PTA (T1) | 2098.1 ± 1661.8 | 0.00002 | jpp.krakow.plnih.gov |

These findings suggest that monitoring and potentially targeting thromboxane production could be beneficial in the management of patients with PAOD.

Connections to Endothelial Dysfunction and Vascular Inflammation

11-dehydro-thromboxane B2 is linked to endothelial dysfunction and vascular inflammation, key processes in the development and progression of atherosclerosis. rupahealth.comnih.gov Endothelial cells play a crucial role in maintaining vascular homeostasis, and their dysfunction contributes to various cardiovascular diseases. youtube.com

A study in patients with stable atherosclerotic cardiovascular disease (ASCVD) on aspirin therapy found that urinary levels of thromboxane metabolites (TxA2-M), including 11-dehydro-thromboxane B2, were significantly correlated with circulating levels of P-selectin and E-selectin. nih.gov These selectins are cellular adhesion molecules involved in the inflammatory process. Higher TxA2-M levels were also associated with a greater risk of major adverse cardiovascular events (MACE). nih.gov

In contrast, levels of prostacyclin metabolites (PGI2-M), which have opposing effects to thromboxane, were not significantly associated with cellular adhesion molecule levels or MACE. nih.gov This highlights the specific contribution of the thromboxane pathway to vascular inflammation and adverse outcomes in ASCVD.

The table below shows the correlation between urinary TxA2-M levels and circulating cellular adhesion molecules:

| Cellular Adhesion Molecule | Correlation Coefficient (r) with TxA2-M | p-value | Reference |

| P-selectin | 0.319 | <0.001 | nih.gov |

| E-selectin | 0.245 | 0.007 | nih.gov |

These findings suggest that elevated 11-dehydro-thromboxane B2 levels reflect a state of heightened platelet and endothelial activation, contributing to the inflammatory environment that drives atherosclerotic disease. nih.gov

Inflammation and Immune Response Research: Systemic and Local Mechanisms

Beyond its role in the cardiovascular system, 11-dehydro-thromboxane B2 is implicated in broader inflammatory and immune responses. rupahealth.comjpp.krakow.pl Thromboxane A2, its precursor, is a known mediator of inflammation. jpp.krakow.pljpp.krakow.pl In acute inflammatory conditions, thromboxane can be synthesized not only by platelets but also by inflammatory cells such as monocytes and macrophages, as well as endothelial cells, often via the COX-2 pathway. japsonline.com

Research has shown that 11-dehydro-TXB2 can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). researchgate.net This receptor is involved in allergic responses. The study found that 11-dehydro-TXB2, but not other thromboxane analogues, activated eosinophils and basophils, which are key immune cells in allergic inflammation. researchgate.net

Furthermore, in men with metabolic syndrome, elevated urinary 11-dehydro-thromboxane B2 levels were associated with markers of inflammation such as high-sensitivity C-reactive protein (hs-CRP). mdpi.comnih.gov This suggests a link between increased thromboxane production and the low-grade systemic inflammation characteristic of metabolic syndrome.

The table below summarizes the associations of urinary 11-dehydro-thromboxane B2 with inflammatory markers in men with metabolic syndrome:

| Parameter | Association with 11-dehydro-TXB2 | Reference |

| High-sensitivity C-reactive protein (hs-CRP) | Positive correlation | mdpi.comnih.gov |

| Adiponectin | Identified as a predictor | mdpi.comnih.gov |

| Homocysteine | Identified as a predictor | mdpi.comnih.gov |

These findings indicate that 11-dehydro-thromboxane B2 is not merely a marker of platelet activation but also an active participant in inflammatory processes, potentially contributing to the pathophysiology of various inflammatory and immune-mediated diseases.

Link to Systemic and Vascular Inflammation Markers

11-dehydro-thromboxane B2 (11-dehydro-TXB2), a stable metabolite of thromboxane A2, is increasingly recognized for its association with systemic and vascular inflammation. rupahealth.comahajournals.org Research indicates that elevated urinary levels of 11-dehydro-TXB2 are linked to various markers of inflammation and cardiovascular risk.

Studies have demonstrated a significant correlation between 11-dehydro-TXB2 and high-sensitivity C-reactive protein (hs-CRP), a well-established marker of systemic inflammation. ahajournals.orgnih.govnih.gov In individuals with metabolic syndrome, higher levels of 11-dehydro-TXB2 were associated with increased hs-CRP, suggesting a connection between platelet activation and a chronic inflammatory state. nih.govnih.gov Furthermore, in patients who have experienced an acute myocardial infarction, a similar positive correlation between 11-dehydro-TXB2 and hs-CRP has been observed, alongside elevated white blood cell counts. ahajournals.org

The link to vascular inflammation is further supported by the correlation between urinary 11-dehydro-TXB2 and circulating levels of soluble P-selectin and E-selectin. nih.gov These cell adhesion molecules are crucial in the process of inflammation within the blood vessels. This association suggests that increased thromboxane biosynthesis contributes to endothelial activation, a key step in the development of atherosclerosis. nih.gov

Homocysteine, another factor associated with cardiovascular risk, has also been identified as a predictor of elevated 11-dehydro-TXB2 levels. nih.govnih.gov This connection points towards a complex interplay between different pathological pathways that contribute to vascular disease.

Interactive Data Table: Correlation of 11-dehydro-TXB2 with Inflammatory Markers

| Marker | Correlation with 11-dehydro-TXB2 | Studied Population |

| hs-CRP | Positive | Males with Metabolic Syndrome, Post-AMI Patients |

| White Blood Cell Count | Positive | Post-AMI Patients |

| Soluble P-selectin | Positive | Patients with stable ASCVD |

| Soluble E-selectin | Positive | Patients with stable ASCVD |

| Homocysteine | Positive | Males with Metabolic Syndrome |

Role in Allergic Responses and Pulmonary Inflammation

Beyond its role in vascular inflammation, 11-dehydro-thromboxane B2 has been implicated in allergic responses and pulmonary inflammation. While traditionally considered biologically inactive, recent research has revealed that 11-dehydro-TXB2 can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). nih.govresearchgate.net This receptor is a key player in allergic inflammation, being expressed on eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. nih.govkjim.org

The activation of CRTH2 by 11-dehydro-TXB2 can induce the activation and chemotaxis of eosinophils and basophils, which are critical cellular components of allergic reactions. nih.govresearchgate.net This finding is significant as it suggests a mechanism by which thromboxane A2, through its stable metabolite, can directly contribute to the inflammatory cascade in allergic conditions, even in cellular environments where prostaglandin (B15479496) D2 synthase (the enzyme that produces the primary CRTH2 ligand, PGD2) is not present. nih.govresearchgate.net

In the context of the allergic lung, where 11-dehydro-TXB2 is produced, its interaction with CRTH2 may be of therapeutic relevance. nih.govresearchgate.net Furthermore, metabolites of the thromboxane pathway, including 11-dehydro-TXB2, are considered potent agonists for the DP2 receptor (another name for CRTH2). frontiersin.org The activation of DP2 is known to attract eosinophils to inflammatory sites and enhance their mobilization from the bone marrow. frontiersin.org

Studies in animal models of airway allergic inflammation have shown that inhibiting thromboxane A2 synthesis can reduce airway eosinophilia and the production of Th2-type cytokines. niigata-u.ac.jp This further supports the role of the thromboxane pathway in pulmonary inflammation. The measurement of 11-dehydro-TXB2 in bronchoalveolar lavage fluid has been used to assess the effectiveness of thromboxane synthase inhibitors in these models. niigata-u.ac.jp

Metabolic Dysregulation Research: Mechanisms and Associations

Associations with Metabolic Syndrome Characteristics and Related Risk Factors

Elevated levels of urinary 11-dehydro-thromboxane B2 are frequently observed in individuals with metabolic syndrome. nih.govnih.govresearchgate.net This association highlights a state of increased platelet activation in this patient population. rupahealth.comresearchgate.net Research has identified several key characteristics and risk factors of metabolic syndrome that are predictive of higher 11-dehydro-TXB2 levels.

A study involving aspirin-naive males with metabolic syndrome found that waist-to-hip ratio, a measure of central obesity, was a predictor of elevated urinary 11-dehydro-TXB2. nih.govnih.gov This suggests a link between fat distribution and platelet activity. Furthermore, total cholesterol and hypercholesterolemia were also associated with increased 11-dehydro-TXB2, underscoring the connection between dyslipidemia and platelet activation. nih.govnih.gov

Adiponectin, a hormone derived from fat cells that is typically reduced in metabolic syndrome, showed an inverse correlation with 11-dehydro-TXB2 levels. nih.govnih.gov This finding suggests that lower levels of this protective adipokine may contribute to the prothrombotic state seen in metabolic syndrome. Additionally, as mentioned previously, the inflammatory marker hs-CRP and homocysteine are also significant predictors of elevated 11-dehydro-TXB2 in this group. nih.govnih.gov

In obese individuals with prediabetes or early type 2 diabetes, the extent of platelet activation, as measured by 11-dehydro-TXB2, is related to the degree of glycemic control and the amount of subcutaneous abdominal adipose tissue. mdpi.com This further solidifies the link between metabolic dysregulation, adipose tissue, and platelet-mediated thrombotic risk.

Interactive Data Table: Predictors of Elevated 11-dehydro-TXB2 in Metabolic Syndrome

| Predictor | Association with 11-dehydro-TXB2 |

| Waist-to-hip ratio | Positive |

| Total Cholesterol | Positive |

| Adiponectin | Inverse |

| hs-CRP | Positive |

| Homocysteine | Positive |

| Subcutaneous Adipose Tissue | Positive |

| Glycosylated Hemoglobin (HbA1c) | Positive |

Platelet Activity in Diabetes Mellitus and Underlying Mechanisms

Patients with diabetes mellitus exhibit heightened platelet activity, and urinary 11-dehydro-thromboxane B2 serves as a key biomarker for assessing this prothrombotic state. nih.govresearchgate.netwjgnet.com Studies have shown that individuals with diabetes have significantly higher baseline levels of urinary 11-dehydro-TXB2 compared to healthy controls. researchgate.netnih.gov This increased thromboxane-dependent platelet activation is a critical factor in the development of atherothrombosis in type 2 diabetes. mdpi.com

The mechanisms underlying this increased platelet activity are multifactorial. In diabetes, the arachidonic acid metabolic pathway is impacted. wjgnet.com Arachidonic acid is converted by cyclooxygenase-1 (COX-1) in platelets to thromboxane A2 (TXA2), a potent platelet aggregator. wjgnet.com While aspirin works by irreversibly inhibiting COX-1, patients with diabetes may exhibit what is termed "aspirin resistance," where thromboxane biosynthesis is not adequately suppressed. researchgate.netnih.govahajournals.org

One proposed mechanism for this resistance involves the induction of cyclooxygenase-2 (COX-2) in platelets of patients with metabolic syndrome, which can also contribute to thromboxane production and is not the primary target of low-dose aspirin. wjgnet.comahajournals.org Furthermore, underlying systemic oxidative inflammation in diabetes may sustain platelet function irrespective of COX-1 inhibition and can also lead to the generation of thromboxane from non-platelet sources. researchgate.netnih.gov

In obese patients with early-stage glucose metabolism impairment, urinary 11-dehydro-TXB2 levels are directly related to two-hour post-load plasma glucose and HbA1c, and inversely related to beta-cell function. mdpi.com This indicates a direct link between the degree of hyperglycemia and platelet activation.

Respiratory System Research: Pathogenesis and Biomarker Roles

Contributions to Chronic Obstructive Pulmonary Disease (COPD) Mechanisms

Emerging research highlights a significant role for 11-dehydro-thromboxane B2 in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.gov In patients with stable COPD, urinary levels of 11-dehydro-TXB2 are significantly higher than in healthy individuals, regardless of their smoking status. nih.govdovepress.com This elevated level of a key platelet activation marker points to a prothrombotic state in COPD.

A crucial factor contributing to this increased platelet activation in COPD is hypoxia, or low arterial oxygen tension. nih.govdovepress.com Studies have shown an inverse correlation between arterial oxygen levels and urinary 11-dehydro-TXB2 values, and short-term oxygen therapy has been found to significantly lower these levels. nih.govdovepress.com It is hypothesized that hypoxia induces metabolic changes on the platelet membrane, leading to increased activation of cyclooxygenase-1 and subsequent thromboxane formation. nih.govdovepress.com

The consequences of this heightened platelet activation are significant. Activated platelets release thromboxane A2, which not only amplifies platelet aggregation but is also a potent constrictor of bronchial smooth muscle cells, a mechanism that has been implicated in the pathogenesis of asthma and is relevant to the bronchoconstriction seen in COPD. dovepress.com

Furthermore, elevated levels of 11-dehydro-TXB2 in COPD patients have been associated with worse respiratory symptoms, poorer health status, and reduced quality of life. nih.govnih.gov This suggests that platelet activation is not just a comorbidity but may actively contribute to the respiratory morbidity experienced by individuals with COPD. nih.gov The systemic inflammation that characterizes COPD is also believed to be a primary driver of the hypercoagulable state observed in these patients, creating a complex interplay between inflammation, hypoxia, and platelet activation. nih.gov

Interactive Data Table: Association of 11-dehydro-TXB2 with COPD Outcomes

| Outcome Measure | Association with a 100% Increase in 11dTxB2 |

| COPD Assessment Test (CAT) Score | Increase (β 0.77) |

| Ease of Cough and Sputum Clearance Questionnaire Score | Increase (β 0.77) |

| Clinical COPD Questionnaire (CCQ) Score | Increase (β 0.13) |

| St George's Respiratory Questionnaire (SGRQ) Score | Increase (β 1.9) |

Data from a study of 169 former smokers with spirometry-confirmed COPD. nih.govnih.gov

Role in Acute Respiratory Distress Syndrome (ARDS) Pathogenesis

Acute Respiratory Distress Syndrome (ARDS) is a form of acute, diffuse, inflammatory lung injury, leading to increased pulmonary vascular permeability, increased lung weight, and a loss of aerated lung tissue. Research indicates that the family of thromboxanes, including the stable metabolite 11-dehydro-thromboxane B2, plays a significant role in the complex pathophysiology of ARDS.

In patients with ARDS, particularly in the context of infections like COVID-19, the lungs produce an abundance of proinflammatory lipid mediators. nih.gov Among these, cyclooxygenase metabolites are predominant, with a notable hierarchy of thromboxane B2 (TXB2) being more prevalent than prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2). nih.gov Thromboxane A2 (TXA2), the unstable parent compound of 11-dehydro-thromboxane B2, is a potent mediator that contributes to the pathology of ARDS by inducing pulmonary venoconstriction. frontiersin.org This action increases transcapillary pressure within the pulmonary microvasculature, leading to the transudation of fluid into the alveoli, which impairs gas exchange. frontiersin.org Furthermore, the TXA2/TP (thromboxane prostanoid receptor) axis is involved in bronchoconstriction and mucus secretion, further exacerbating respiratory distress. frontiersin.org

Within the lungs, TXA2 is rapidly converted to its more stable metabolite, 11-dehydro-thromboxane B2. frontiersin.org Intriguingly, 11-dehydro-thromboxane B2 is not merely an inactive byproduct; it functions as a full agonist of the D-prostanoid receptor 2 (DP2). escholarship.org The stimulation of DP2 receptors on immune cells such as Th2 and innate lymphoid cells type 2 (ILC2) leads to the release of type 2 cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13). frontiersin.org This suggests that 11-dehydro-thromboxane B2 actively participates in the inflammatory cascade that characterizes ARDS. In severe COVID-19 cases, urinary excretion of 11-dehydro-thromboxane B2 is markedly increased and has been shown to be predictive of plasma D-dimer levels, the need for mechanical ventilation, and mortality. escholarship.org

Neurological System Research: Insights into Cerebral Infarction and Post-Stroke Dementia

The role of 11-dehydro-thromboxane B2 extends to the neurological system, where it has been identified as a key player in the pathophysiology of cerebral infarction and subsequent post-stroke dementia. As a stable metabolite of thromboxane A2 (TXA2), urinary and plasma levels of 11-dehydro-thromboxane B2 serve as a reliable indicator of in vivo platelet activation, a central process in thrombotic events like ischemic stroke. nih.govwikipedia.org

Research has consistently demonstrated a significant correlation between elevated levels of 11-dehydro-thromboxane B2 and the occurrence of cerebral infarction. openmedicinejournal.comopenmedicinejournal.com Studies comparing patients with cerebral infarction to healthy controls have found significantly higher urinary concentrations of 11-dehydro-thromboxane B2 in the patient group. openmedicinejournal.comopenmedicinejournal.com This suggests that increased thromboxane biosynthesis is a risk factor for cerebral infarction. openmedicinejournal.comopenmedicinejournal.com Furthermore, a synergistic interaction has been observed between elevated urinary 11-dehydro-thromboxane B2 levels and other established risk factors for stroke, such as smoking, hypertension, and a history of diabetes. openmedicinejournal.com The presence of these risk factors in conjunction with high 11-dehydro-thromboxane B2 levels significantly increases the incidence of cerebral infarction compared to the presence of these risk factors alone. openmedicinejournal.comopenmedicinejournal.com

In the aftermath of a stroke, persistent platelet activation, as indicated by elevated 11-dehydro-thromboxane B2, is associated with the development of post-stroke dementia. nih.govahajournals.org A study found that the median urinary level of 11-dehydro-thromboxane B2 was significantly higher in patients who developed dementia 3 to 9 months after a stroke compared to stroke patients without dementia. nih.govahajournals.org This association remained independent of other potential confounding factors, including the use of antiplatelet medication, cardiovascular risk factors, and the type of stroke. nih.govahajournals.org Interestingly, the difference in excretion rates was most prominent in the subgroup of ischemic stroke patients receiving aspirin, suggesting the involvement of extra-platelet sources of TXA2 production in this context. nih.govahajournals.org However, increased thromboxane biosynthesis was associated with the presence, but not the specific type, of post-stroke dementia (vascular dementia vs. Alzheimer's disease with cerebrovascular disease). nih.govahajournals.org

Data Tables

Table 1: 11-Dehydro-Thromboxane B2 Levels in Post-Stroke Dementia

| Patient Group | Median 11-dehydro-TXB2 (pmol/mmol creatinine) | Range (pmol/mmol creatinine) | P-value |

| Demented Patients (n=62) | 399 | 89 to 2105 | 0.013 |

| Non-Demented Controls (n=69) | 273 | 80 to 1957 | |

| Vascular Dementia (n=44) | 404 | 89 to 2105 | 0.68 |

| Alzheimer's + Cerebrovascular Disease (n=18) | 399 | 96 to 1467 | |

| Data from a study on patients 3-9 months after stroke. nih.govahajournals.org |

Table 2: Interaction of Urinary 11-Dehydro-Thromboxane B2 with Other Risk Factors in Cerebral Infarction

| Risk Factor Combination | Synergy Index (S) |

| Increased 11-DH-TXB2 + Smoking History | 1.219 |

| Increased 11-DH-TXB2 + Hypertension History | 5.578 |

| Increased 11-DH-TXB2 + Diabetes History | 4.604 |

| An S value > 1 indicates a synergistic interaction. openmedicinejournal.com |

Table 3: Plasma 11-Dehydro-Thromboxane B2 Levels in Ischemic Stroke

| Group | Plasma 11-dehydroTXB2 (pg/ml) | P-value |

| Cerebral Thrombosis Patients (n=29) | 5.4 +/- 2.5 | < 0.001 |

| Healthy Controls (n=41) | 1.8 +/- 0.9 | |

| Data represents mean +/- standard deviation. nih.gov |

Experimental Models for Studying 11 Dehydro Thromboxane B2 Function and Regulation

In Vitro Cellular Models for Receptor-Mediated Responses

In vitro models are fundamental for examining the direct effects of 11-dehydro-thromboxane B2 on specific cell types and characterizing its interaction with cellular receptors.

Contrary to earlier beliefs that it was a biologically inactive metabolite, studies have revealed that 11-dehydro-thromboxane B2 is a potent activator of eosinophils and basophils. nih.govmanchester.ac.uk Research has demonstrated that this compound acts as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a key receptor involved in allergic responses. nih.govmanchester.ac.uk

Key findings from these in vitro studies include:

Cellular Activation: 11-dehydro-thromboxane B2 induces shape change in both eosinophils and basophils, a hallmark of activation, which can be measured via flow cytometry. nih.govmanchester.ac.uk

Receptor Specificity: The activation is mediated through the CRTH2 receptor. This was confirmed by the ability of a CRTH2 antagonist, ramatroban, to inhibit the shape change response, whereas a selective thromboxane (B8750289) A2 (TP) receptor antagonist had no effect. nih.gov

Signaling Pathway: The compound triggers a calcium flux in eosinophils, primarily from intracellular stores. This response is desensitized by prior stimulation with prostaglandin (B15479496) D2 (PGD2), the principal ligand for CRTH2, indicating a shared signaling pathway. nih.gov

Chemotaxis: 11-dehydro-thromboxane B2 has been shown to be chemotactic for eosinophils, suggesting a role in recruiting these inflammatory cells to tissues. nih.govmanchester.ac.uk

These cellular models are critical in contexts where the enzyme prostaglandin D synthase is not present, highlighting a distinct pathway for CRTH2 activation. nih.govmanchester.ac.uk

Table 1: In Vitro Effects of 11-Dehydro-Thromboxane B2 on Eosinophils and Basophils

| Experimental Assay | Cell Type | Observed Effect of 11-Dehydro-Thromboxane B2 | Receptor Involved |

|---|---|---|---|

| Flow Cytometric Shape Change | Eosinophils, Basophils | Activation (Shape Change) | CRTH2 |

| Calcium Flux Assay | Eosinophils | Increased intracellular calcium | CRTH2 |

While its parent compound, thromboxane A2, is a potent inducer of platelet aggregation, studies have shown that 11-dehydro-thromboxane B2 does not directly induce or inhibit platelet aggregation. nih.govmanchester.ac.uk Instead, its significance in platelet biology is as a stable, downstream indicator of in vivo thromboxane A2 production and platelet activation. labcorp.commdpi.comwikipedia.org

Assays measuring 11-dehydro-thromboxane B2 are therefore used to indirectly assess platelet function and the efficacy of antiplatelet therapies like aspirin (B1665792). labcorp.comnih.govwjgnet.com

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method used to quantify levels of 11-dehydro-thromboxane B2 in urine. mdpi.comfda.gov Elevated urinary levels are considered a reliable index of systemic platelet activity. mdpi.com

Light Transmission Aggregometry (LTA): While LTA directly measures platelet aggregation in response to agonists like arachidonic acid, it has been used in comparative studies with urinary 11-dehydro-thromboxane B2 measurements to evaluate aspirin response. nih.gov However, studies have shown a poor correlation between the two tests for assessing aspirin inhibition, suggesting they may reflect different aspects of platelet biology and thromboxane synthesis. nih.gov

These assays are pivotal in clinical research to monitor conditions with increased platelet turnover and to identify patients who may have an inadequate response to aspirin therapy. labcorp.comquestdiagnostics.com

In Vivo Animal Models for Systemic and Organ-Specific Investigations

In vivo animal models are indispensable for understanding the metabolism, systemic effects, and biomarker potential of 11-dehydro-thromboxane B2 in a whole-organism context, providing insights that are not possible from in vitro studies alone.

Rodent models are frequently used to study metabolic syndrome and cardiovascular diseases, conditions where platelet activation is a key feature. d-nb.infolabanimal.co.kr Mice, particularly strains like the C57BL/6, are often fed high-fat, high-sucrose, or "Western" diets to induce obesity, insulin resistance, and dyslipidemia, mimicking human metabolic syndrome. labanimal.co.krijpsjournal.complos.org

While direct studies measuring 11-dehydro-thromboxane B2 in these specific rodent models are not extensively detailed in the provided context, these models are highly relevant for such investigations. Given that elevated urinary 11-dehydro-thromboxane B2 is observed in humans with metabolic syndrome and is associated with cardiovascular risk, these rodent models provide a platform to: mdpi.comnih.gov

Investigate the link between diet-induced metabolic dysfunction and increased thromboxane A2 biosynthesis, as reflected by 11-dehydro-thromboxane B2 levels.

Study the predictors and regulation of 11-dehydro-thromboxane B2 in a controlled setting.

Evaluate therapeutic interventions aimed at reducing platelet activation in the context of metabolic disease.

Studies in humans with metabolic syndrome have identified predictors of elevated 11-dehydro-thromboxane B2, such as inflammation (hs-CRP), hypercholesterolemia, and adiponectin levels, providing clear hypotheses to be tested in these rodent models. mdpi.comnih.gov

Canine models have been effectively used to study the role of 11-dehydro-thromboxane B2 in disease states characterized by a prothrombotic tendency. A prospective case-control study in dogs with primary immune-mediated hemolytic anemia (IMHA), a condition known for a high risk of thromboembolic disease, yielded significant findings. nih.govnih.gov

Researchers measured urinary 11-dehydro-thromboxane B2 concentrations (normalized to creatinine) in dogs with IMHA and compared them to healthy control dogs. nih.gov

Table 2: Urinary 11-Dehydro-Thromboxane B2:Creatinine (B1669602) Ratio in Canine IMHA Model

| Group | Median u11-dTXB:Cr | Range | P-value (vs. Healthy Controls) |

|---|---|---|---|

| Dogs with IMHA (n=20) | 3.75 | 0.83–25.36 | .003 |

The results demonstrated that the urinary concentration of this metabolite was significantly higher in dogs with IMHA, consistent with a prothrombotic state. nih.govnih.gov This finding validates the use of the canine model for studying diseases involving platelet activation and confirms that 11-dehydro-thromboxane B2 serves as a relevant biomarker in this species. nih.gov

Non-human primate models, particularly the cynomolgus monkey (Macaca fascicularis), are invaluable for studying the metabolism and disposition of thromboxanes due to their physiological similarity to humans. nih.govnih.gov Studies involving the intravenous administration of thromboxane B2 to cynomolgus monkeys have provided detailed insights into its metabolic fate.

Following administration, thromboxane B2 is eliminated from circulation with a half-life of approximately 10 minutes. nih.gov The primary urinary metabolites identified are 2,3-dinor-thromboxane B2 and 11-dehydro-thromboxane B2. nih.gov Research comparing the metabolic disposition of thromboxane A2 and thromboxane B2 found a similar fractional conversion of both into these urinary metabolites. nih.gov This suggests that the highly unstable thromboxane A2 is first hydrolyzed to thromboxane B2 before undergoing further enzymatic degradation. nih.gov

These primate models have been instrumental in establishing that the measurement of urinary metabolites like 11-dehydro-thromboxane B2 provides a reliable index of endogenous thromboxane A2 biosynthesis. nih.gov

Future Research Directions and Unexplored Avenues for 11 Dehydro Thromboxane B2

Elucidating Novel Biological Roles and Unidentified Signaling Pathways